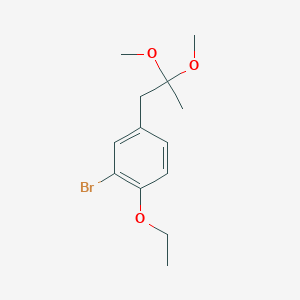
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene is an organic compound that belongs to the class of bromobenzenes. This compound features a bromine atom attached to a benzene ring, which is further substituted with a 2,2-dimethoxypropyl group and an ethoxy group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene typically involves the bromination of a suitable precursor, such as 4-(2,2-dimethoxypropyl)-1-ethoxybenzene. The bromination reaction can be carried out using bromine or a bromine-containing reagent in the presence of a catalyst, such as iron or aluminum bromide. The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity product.
化学反应分析
Types of Reactions
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.
科学研究应用
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or other biomolecules, through its functional groups. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular signaling.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-(2,2-dimethylpropyl)imidazolidine
- 1-Bromo-2,2-dimethylpropane
- Pentane, 2-bromo-
Uniqueness
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene is unique due to the presence of both the 2,2-dimethoxypropyl and ethoxy groups on the benzene ring. These substituents impart distinct chemical properties and reactivity compared to other bromobenzenes. The combination of these groups can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
90176-98-0 |
|---|---|
分子式 |
C13H19BrO3 |
分子量 |
303.19 g/mol |
IUPAC 名称 |
2-bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene |
InChI |
InChI=1S/C13H19BrO3/c1-5-17-12-7-6-10(8-11(12)14)9-13(2,15-3)16-4/h6-8H,5,9H2,1-4H3 |
InChI 键 |
IHPZKEHLQXEAIV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)CC(C)(OC)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)
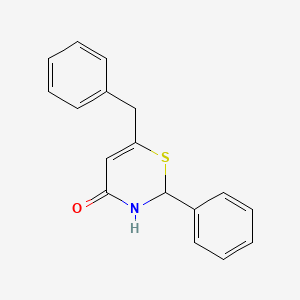
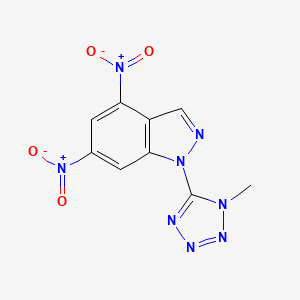
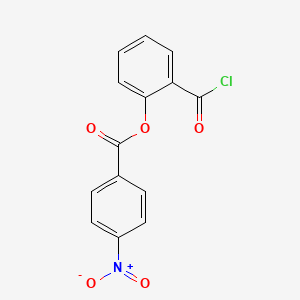
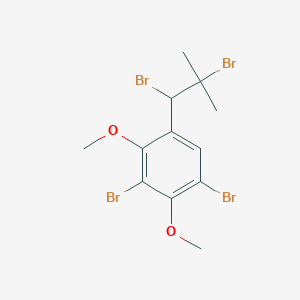
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
![4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14379604.png)
![1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14379607.png)
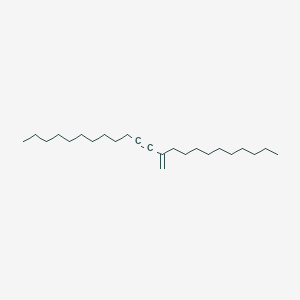
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)
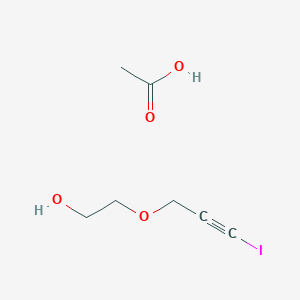
![{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol](/img/structure/B14379640.png)
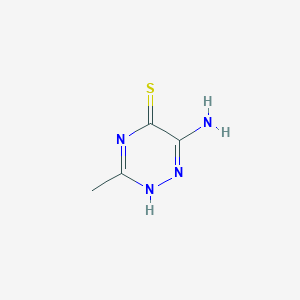
![1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole](/img/structure/B14379648.png)
